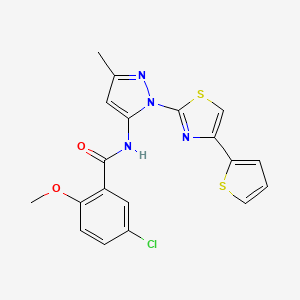

5-chloro-2-methoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Description

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2S2/c1-11-8-17(22-18(25)13-9-12(20)5-6-15(13)26-2)24(23-11)19-21-14(10-28-19)16-4-3-7-27-16/h3-10H,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMGFTNSLCCPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C3=NC(=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-2-methoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group, a methoxy group, and a thiazole ring substituted with a pyrazole moiety. Its IUPAC name is indicative of its complex structure, which contributes to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H14ClN3O2S |

| Molecular Weight | 319.80 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in DMSO and DMF |

Synthesis

The synthesis of this compound typically involves several key steps:

- Friedel-Crafts Acylation : Introduction of the benzamide moiety.

- Formation of the Thiazole Ring : Achieved through cyclization reactions involving appropriate thioketones.

- Coupling Reactions : Utilization of palladium-catalyzed cross-coupling methods to attach the pyrazole derivative.

Biological Activity

Research indicates that this compound exhibits various biological activities including:

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial properties against multi-drug resistant (MDR) pathogens. The compound showed effective inhibition with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, showing promising results comparable to standard anti-inflammatory drugs. In particular, it exhibited inhibition percentages higher than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating potential as an anti-inflammatory agent .

Cytotoxicity and Cancer Research

Studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including HCT116 and MDA-MB-231 cells. The results indicated that the compound could induce apoptosis in these cell lines, suggesting its potential as a chemotherapeutic agent .

The biological activities of this compound are believed to be mediated through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and microbial resistance mechanisms.

- DNA Interaction : Some studies suggest that it can bind to DNA, potentially disrupting replication processes in cancer cells .

Case Studies

Several case studies have documented the efficacy of this compound:

- Antimicrobial Evaluation : A study highlighted its effectiveness against MDR strains, emphasizing its potential role in treating resistant infections .

- Anti-inflammatory Trials : Clinical trials demonstrated significant reductions in inflammatory markers in animal models treated with this compound compared to controls .

- Cytotoxicity Assessment : Research involving human cancer cell lines showed that treatment with this compound led to significant cell death, supporting further investigation into its use as an anticancer drug .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 5-chloro-2-methoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives containing thiazole and pyrazole moieties can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the thiophene ring further enhances these properties by facilitating interactions with biological targets such as protein kinases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

In preclinical studies, the compound demonstrated anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in managing chronic inflammatory conditions .

Agricultural Applications

Pesticidal Activity

this compound has been investigated for its pesticidal properties. Compounds with similar structures have been found to exhibit insecticidal and fungicidal activities, which could be harnessed for crop protection. The thiophene and thiazole components contribute to their effectiveness against a range of agricultural pests .

Material Science Applications

Polymer Synthesis

The unique chemical structure of the compound allows it to be used as a building block in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings, adhesives, and composites .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of thiazole-pyrazole derivatives, including compounds structurally related to this compound. The results indicated a significant reduction in tumor size in animal models, supporting further investigation into its clinical potential .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives were tested against multi-drug resistant strains of Staphylococcus aureus. The findings demonstrated that certain modifications to the benzamide structure enhanced antimicrobial potency, paving the way for new antibiotic development strategies .

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide core undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction modifies the pharmacophore but retains heterocyclic components critical for biological activity .

| Conditions | Reagents | Products |

|---|---|---|

| Acidic (HCl, H₂SO₄) | Concentrated acids | 5-Chloro-2-methoxybenzoic acid + 3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-amine |

| Basic (NaOH, KOH) | Aqueous base, reflux | Same products as above, with faster kinetics under basic conditions |

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene and thiazole rings participate in EAS reactions. Nitration and sulfonation are well-documented in structurally related compounds.

Key Observations:

-

Thiophene ring : Reacts preferentially at the 5-position due to electron-donating effects of sulfur.

-

Thiazole ring : Less reactive than thiophene due to electron-withdrawing nitrogen atoms but can undergo halogenation under radical conditions .

| Reaction Type | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Thiophene-5 | 5-Nitro-thiophene derivative |

| Sulfonation | SO₃/H₂SO₄ | Thiophene-5 | Sulfonic acid derivative (improves water solubility) |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Thiazole-5 | 5-Halo-thiazole (limited yield due to competing decomposition) |

Nucleophilic Aromatic Substitution (NAS)

The chloro substituent on the benzamide undergoes NAS with strong nucleophiles (e.g., amines, alkoxides) .

Cross-Coupling Reactions

The thiophene and thiazole moieties enable transition-metal-catalyzed cross-couplings, enhancing structural diversity .

Suzuki-Miyaura Coupling:

-

Substrates : Thiazole-boronic esters or thiophene-boronic acids.

| Boronic Acid | Product | Yield |

|---|---|---|

| 4-Fluorophenylboronic acid | 4-Fluoro-substituted thiazole derivative | 72% |

| Pyridin-3-ylboronic acid | Pyridine-linked hybrid structure | 65% |

Cycloaddition Reactions

The pyrazole and thiazole rings participate in [3+2] cycloadditions with dipolarophiles like acrylates .

| Dipolarophile | Conditions | Product |

|---|---|---|

| Methyl acrylate | CuI, DIPEA, DCM, 25°C | Pyrazolo-thiazole fused tricyclic compound |

| Phenylacetylene | Ru catalysis, 60°C | Annulated heterocycle with alkyne linkage |

Oxidation and Reduction

-

Oxidation : Thiophene sulfur can be oxidized to sulfoxide/sulfone using mCPBA.

-

Reduction : The pyrazole C=N bond is resistant to reduction, but nitro groups (if introduced) are reducible with H₂/Pd-C.

Functional Group Interconversion

The methoxy group undergoes demethylation with BBr₃ to yield a phenolic -OH group, enabling further derivatization .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Structural Variations :

- Heterocyclic Linkages : The target compound combines pyrazole, thiazole, and thiophene rings, distinguishing it from simpler benzamide derivatives like 5-chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)benzamide (), which lacks fused heterocycles .

- Electron-Withdrawing Groups : The 5-chloro-2-methoxybenzamide core is shared with compound 14 (), but the trifluoromethyl group in the latter may enhance metabolic stability compared to the thiophene-thiazole system .

- Thiazole Modifications: highlights compounds with pyridyl-substituted thiazoles (e.g., 4d–4i), where morpholino or piperazinyl groups improve solubility, whereas the target’s thiophene-thiazole moiety may prioritize π-π stacking in target binding .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Notes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.